Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

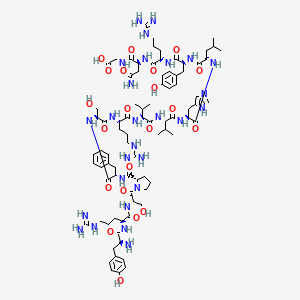

Molecular Formula |

C84H127N27O21 |

|---|---|

Molecular Weight |

1851.1 g/mol |

IUPAC Name |

2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetic acid |

InChI |

InChI=1S/C84H127N27O21/c1-43(2)32-56(73(124)103-57(35-48-22-26-51(115)27-23-48)74(125)100-54(17-11-29-95-83(89)90)70(121)104-60(37-64(86)116)69(120)97-39-65(117)118)102-76(127)59(36-49-38-93-42-98-49)106-79(130)66(44(3)4)110-80(131)67(45(5)6)109-72(123)55(18-12-30-96-84(91)92)101-77(128)61(40-112)107-75(126)58(34-46-14-8-7-9-15-46)105-78(129)63-19-13-31-111(63)81(132)62(41-113)108-71(122)53(16-10-28-94-82(87)88)99-68(119)52(85)33-47-20-24-50(114)25-21-47/h7-9,14-15,20-27,38,42-45,52-63,66-67,112-115H,10-13,16-19,28-37,39-41,85H2,1-6H3,(H2,86,116)(H,93,98)(H,97,120)(H,99,119)(H,100,125)(H,101,128)(H,102,127)(H,103,124)(H,104,121)(H,105,129)(H,106,130)(H,107,126)(H,108,122)(H,109,123)(H,110,131)(H,117,118)(H4,87,88,94)(H4,89,90,95)(H4,91,92,96)/t52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,66-,67-/m0/s1 |

InChI Key |

DTYYQMITEJFQEB-AOQQEYLFSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Myelin Oligodendrocyte Glycoprotein (40-54) in Driving Experimental Autoimmune Encephalomyelitis: A Technical Guide

This guide provides an in-depth exploration of the Myelin Oligodendrocyte Glycoprotein (MOG) peptide fragment 40-54, a critical tool and pathogenic component in the study of Experimental Autoimmune Encephalomyelitis (EAE), the primary animal model for multiple sclerosis (MS). We will dissect its function from the molecular level of T cell activation to the organismal level of clinical disease, offering both mechanistic insights and practical methodologies for researchers, scientists, and professionals in drug development.

Introduction: Focusing on a Key Pathogenic Epitope

Experimental Autoimmune Encephalomyelitis (EAE) serves as an indispensable model for unraveling the complex immunopathology of multiple sclerosis.[1][2] The induction of EAE often relies on immunization with central nervous system (CNS) antigens, with Myelin Oligodendrocyte Glycoprotein (MOG) being a key encephalitogenic protein due to its location on the outer surface of myelin sheaths.[3][4][5] While the longer MOG peptide, 35-55, is widely used to induce EAE in C57BL/6 mice, the truncated peptide MOG 40-54 has emerged as a potent encephalitogenic epitope in its own right. This guide will illuminate the specific functions of the MOG 40-54 fragment, detailing its role in initiating the autoimmune cascade that leads to the debilitating neurological symptoms characteristic of EAE.

Section 1: MOG 40-54 - A Minimalist but Potent Encephalitogenic Driver

The MOG 40-54 peptide, while shorter than its more commonly used counterpart MOG 35-55, retains the full capability of inducing paralytic disease.[6] Its efficacy lies in its composition as a core pathogenic epitope that can be recognized by the immune system to trigger an autoimmune response.

Immunodominance and MHC Binding

The encephalitogenic activity of MOG peptides is intrinsically linked to their ability to bind to Major Histocompatibility Complex (MHC) molecules and be presented to T cells. MOG 40-54 has been shown to strongly bind to the recombinant H-2Db protein, a murine MHC class I molecule, which is crucial for the activation of CD8+ T cells.[6] While MOG 35-55 is recognized as a major immunodominant epitope for activating encephalitogenic CD4+ T cells via MHC class II (I-Ab), the 40-54 fragment also retains the capacity to stimulate CD4+ T cells.[6][7] This dual recognition by both arms of the T cell-mediated immune system underscores the peptide's potent disease-inducing capacity.

| Property | Description | Source(s) |

| Sequence | FSRVVHLYRNG | [6] |

| MHC Binding | Primarily H-2Db (MHC Class I), also stimulates CD4+ T cells (implying MHC Class II interaction) | [6][7] |

| Encephalitogenicity | Retains full capability to induce paralytic EAE in C57BL/6 mice | [6] |

| T Cell Activation | Activates both CD8+ and CD4+ T cells | [6][7][8] |

Section 2: The Cellular and Molecular Onslaught Triggered by MOG 40-54

The induction of EAE by MOG 40-54 is a multi-step process initiated by the activation of autoreactive T cells. This activation leads to a cascade of inflammatory events culminating in CNS damage.

T Cell Activation: A Dual Threat

Upon immunization, MOG 40-54 is processed and presented by antigen-presenting cells (APCs). This leads to the activation of both CD4+ and CD8+ T cells with specificity for the MOG 40-54 peptide.

-

CD4+ T Cell Response: MOG 40-54 immunization induces a robust influx of CD4+ T cells into the spinal cord, which correlates with the development of clinical EAE.[8] These CD4+ T helper cells, particularly Th1 and Th17 subtypes, are critical mediators of the autoimmune attack.

-

CD8+ T Cell Response: The role of CD8+ T cells in MOG-induced EAE is more complex and has been a subject of debate.[8] MOG 40-54 has been identified as a CD8-related self-antigenic epitope presented by H-2Db.[9] Studies have shown that MOG 40-54 can activate MOG-specific CD8+ T cells.[6] However, the magnitude of the peptide-specific CD8+ T cell response in the CNS can be minimal compared to the CD4+ T cell infiltration.[8] Despite this, the potential for these cytotoxic T lymphocytes to contribute to demyelination and axonal damage remains a key area of investigation.

The Pro-inflammatory Cytokine Storm

Activated MOG 40-54-specific T cells release a barrage of pro-inflammatory cytokines that are instrumental in orchestrating the autoimmune attack on the CNS.

-

IFN-γ: A signature cytokine of Th1 cells, IFN-γ activates macrophages and enhances MHC expression, amplifying the immune response within the CNS.

-

IL-17: Produced by Th17 cells, IL-17 is a potent pro-inflammatory cytokine that recruits neutrophils and other inflammatory cells to the CNS, contributing to the breakdown of the blood-brain barrier and tissue damage.[10]

| Cytokine | Primary Secreting T Cell | Key Function in EAE |

| Interferon-gamma (IFN-γ) | Th1, CD8+ | Macrophage activation, increased MHC expression |

| Interleukin-17 (IL-17) | Th17 | Recruitment of neutrophils, breakdown of blood-brain barrier |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Th1, Th17 | Myeloid cell activation and infiltration |

Section 3: The Pathophysiological Aftermath: Demyelination and Neurodegeneration

The culmination of MOG 40-54-induced immune activation is the infiltration of autoreactive lymphocytes into the CNS, leading to the pathological hallmarks of EAE: inflammation, demyelination, and axonal damage.[11]

Breaching the Fortress: CNS Infiltration

Activated T cells cross the blood-brain barrier and enter the CNS parenchyma. Once inside, they are reactivated by local APCs presenting MOG peptides on the surface of myelin sheaths. This localized reactivation perpetuates the inflammatory cascade.

The Attack on Myelin

The inflammatory milieu within the CNS, rich in cytokines and cytotoxic cells, leads to the destruction of the myelin sheath surrounding axons. This demyelination impairs nerve signal conduction, resulting in the characteristic neurological deficits observed in EAE, such as tail limpness, hind limb paralysis, and in severe cases, quadriplegia.[11][12]

Section 4: A Practical Guide to Harnessing MOG 40-54 in Research

The utility of MOG 40-54 extends beyond its role as a pathogenic agent to being a valuable tool for studying autoimmune mechanisms and testing potential therapeutics.

Protocol for EAE Induction with MOG 40-54 in C57BL/6 Mice

This protocol outlines the standard procedure for inducing active EAE in C57BL/6 mice.

Materials:

-

MOG 40-54 peptide

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate Buffered Saline (PBS), sterile

-

Female C57BL/6 mice, 8-12 weeks old

-

Syringes and needles

Procedure:

-

Antigen Emulsion Preparation:

-

Dissolve MOG 40-54 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an emulsion by mixing the MOG 40-54 solution with an equal volume of CFA.

-

Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization:

-

On day 0, subcutaneously inject 100-200 µL of the MOG 40-54/CFA emulsion over two sites on the flank of each mouse. The final dose of MOG 40-54 is typically 100-200 µg per mouse.

-

-

Pertussis Toxin Administration:

-

Administer PTX intraperitoneally on day 0 and day 2 post-immunization. A typical dose is 100-200 ng per mouse in 100 µL of PBS.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized scoring system to quantify disease severity.

-

Typical EAE Clinical Scoring System:

| Score | Clinical Signs |

|---|---|

| 0 | No clinical signs |

| 1 | Limp tail |

| 2 | Hind limb weakness or wobbly gait |

| 3 | Partial hind limb paralysis |

| 4 | Complete hind limb paralysis |

| 5 | Moribund state or death |

In Vitro T Cell Recall Assay

This assay measures the proliferation of MOG 40-54-specific T cells from immunized mice.

Procedure:

-

Cell Isolation:

-

At a desired time point post-immunization (e.g., day 10), euthanize mice and isolate splenocytes or draining lymph node cells.

-

-

Cell Culture:

-

Plate the cells in a 96-well plate at a density of 2-5 x 10^5 cells per well.

-

Stimulate the cells with varying concentrations of MOG 40-54 peptide (e.g., 0, 1, 10, 20 µg/mL).

-

-

Proliferation Assay:

-

After 48-72 hours of incubation, assess T cell proliferation using methods such as [3H]-thymidine incorporation or CFSE dilution assays by flow cytometry.

-

Section 5: MOG 40-54 in the Development of Therapeutics

The specificity of the immune response to MOG 40-54 makes it an attractive target for the development of antigen-specific immunotherapies.

Tolerogenic Nanoparticles

One innovative approach involves the use of nanoparticles co-coupled with MOG 40-54 and immunomodulatory molecules.[7] These "tolerogenic nanoparticles" are designed to engage and modulate MOG 40-54-specific T cells, inducing a state of tolerance rather than activation.[7] This strategy aims to specifically dampen the autoimmune response without causing broad immunosuppression. Studies have shown that such nanoparticles can ameliorate EAE by reducing neuroinflammation and demyelination.[7]

Conclusion

The Myelin Oligodendrocyte Glycoprotein peptide 40-54 is a potent and versatile tool in the field of multiple sclerosis research. Its ability to robustly induce EAE in C57BL/6 mice by activating both CD4+ and CD8+ T cells provides a valuable platform for dissecting the cellular and molecular mechanisms of autoimmune neuroinflammation. A thorough understanding of its function is paramount for both elucidating the pathogenesis of MS and for pioneering novel, antigen-specific therapeutic interventions. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize MOG 40-54 in their quest to combat demyelinating diseases.

References

-

McCarthy, D. P., et al. "Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency." Journal of Neuroimmunology, vol. 225, no. 1-2, 2010, pp. 41-49. [Link]

-

Sun, D., et al. "Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules." International Immunology, vol. 15, no. 7, 2003, pp. 885-94. [Link]

-

Pei, W., et al. "Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE." International Journal of Nanomedicine, vol. 13, 2018, pp. 3647-63. [Link]

-

Peschl, P., et al. "Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases." Frontiers in Immunology, vol. 8, 2017, p. 529. [Link]

-

Khare, P., et al. "Myelin oligodendrocyte glycoprotein-specific antibodies from multiple sclerosis patients exacerbate disease in a humanized mouse model." Journal of Autoimmunity, vol. 85, 2017, pp. 65-76. [Link]

-

Wekerle, H., et al. "Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage." The Journal of Neuroscience, vol. 35, no. 12, 2015, pp. 4882-95. [Link]

-

Croxford, J. L., et al. "Recent Advances in Antigen-Specific Immunotherapies for the Treatment of Multiple Sclerosis." Pharmaceutics, vol. 11, no. 11, 2019, p. 583. [Link]

-

't Hart, B. A., et al. "Induction of Experimental Autoimmune Encephalomyelitis With Recombinant Human Myelin Oligodendrocyte Glycoprotein in Incomplete Freund's Adjuvant in Three Non-human Primate Species." Journal of Neuroimmune Pharmacology, vol. 6, no. 3, 2011, pp. 383-93. [Link]

-

Smith, P. A., et al. "A Defined Diet Combined with Sonicated Inoculum Provides a High Incidence, Moderate Severity Form of Experimental Autoimmune Encephalomyelitis (EAE)." ACS Chemical Neuroscience, vol. 15, no. 22, 2024, pp. 4124-33. [Link]

-

O'Connell, K., et al. "Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair." Multiple Sclerosis Journal - Experimental, Translational and Clinical, vol. 3, no. 3, 2017, 2055217317723908. [Link]

-

Garay, L., et al. "Steroid Protection in the Experimental Autoimmune Encephalomyelitis Model of Multiple Sclerosis." Neuroimmunomodulation, vol. 15, no. 1, 2008, pp. 16-25. [Link]

-

Baker, D., et al. "Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice." Frontiers in Immunology, vol. 5, 2014, p. 30. [Link]

-

Liu, Y., et al. "Translational insights from EAE models: decoding MOGAD pathogenesis and therapeutic innovation." Frontiers in Immunology, vol. 15, 2024, p. 1389961. [Link]

-

Sheng, J., et al. "Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE." PLoS ONE, vol. 3, no. 4, 2008, p. e1924. [Link]

-

Miller, S. D., and E. M. B. S. S. Vanderlugt. "Experimental Autoimmune Encephalomyelitis in Mice." Current Protocols in Immunology, 2001. [Link]

-

Flügel, A., et al. "The Activation Status of Neuroantigen-specific T Cells in the Target Organ Determines the Clinical Outcome of Autoimmune Encephalomyelitis." The Journal of Experimental Medicine, vol. 194, no. 6, 2001, pp. 829-39. [Link]

-

Garay, L. I., et al. "Effects of progesterone in the spinal cord of a mouse model of multiple sclerosis." Journal of Steroid Biochemistry and Molecular Biology, vol. 107, no. 3-5, 2007, pp. 228-37. [Link]

-

Correale, J., et al. "Experimental Autoimmune Encephalomyelitis Is Successfully Controlled by Epicutaneous Administration of MOG Plus Vitamin D Analog." Frontiers in Immunology, vol. 9, 2018, p. 142. [Link]

-

Lin, J. X., et al. "Bhlhe40 controls cytokine production by T cells and is essential for pathogenicity in autoimmune neuroinflammation." Nature Communications, vol. 5, 2014, p. 3551. [Link]

-

Keler, D., et al. "Myelin Oligodendrocyte Glycoprotein Antibody-Associated Disease: Current Insights into the Disease Pathophysiology, Diagnosis and Management." Journal of Clinical Medicine, vol. 10, no. 1, 2020, p. 1. [Link]

Sources

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. Frontiers | Translational insights from EAE models : decoding MOGAD pathogenesis and therapeutic innovation [frontiersin.org]

- 3. Frontiers | Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases [frontiersin.org]

- 4. docs.wardoberlab.com [docs.wardoberlab.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. dovepress.com [dovepress.com]

- 8. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. Erythropoietin: A Potent Inducer of Peripheral Immuno/Inflammatory Modulation in Autoimmune EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of progesterone in the spinal cord of a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Dichotomous Role of MOG (40-54) Peptide in Activating CD8+ T Cells: A Technical Guide for Researchers

Authored by: A Senior Application Scientist

Abstract

The Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 is a well-established encephalitogenic epitope used to induce Experimental Autoimmune Encephalomyelitis (EAE), a murine model of Multiple Sclerosis (MS). Within this sequence, the truncated peptide MOG (40-54) has emerged as a critical determinant in the activation of CD8+ T cells, a lymphocyte population with a complex and debated role in the pathogenesis of autoimmune demyelination. This technical guide provides an in-depth exploration of the mechanisms by which MOG (40-54) engages and activates CD8+ T cells, delving into the downstream consequences of this activation, which can range from potent pro-inflammatory responses to immune regulation. We will dissect the signaling pathways, provide detailed experimental protocols for studying these interactions, and present a balanced perspective on the dualistic nature of MOG-specific CD8+ T cells. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate interplay between myelin-specific CD8+ T cells and the central nervous system (CNS).

Part 1: The MOG (40-54) Epitope - A Key Player in CD8+ T Cell Engagement

Myelin Oligodendrocyte Glycoprotein is a crucial component of the myelin sheath in the CNS. In the context of autoimmune neuroinflammation, specific peptide fragments of MOG can be presented by antigen-presenting cells (APCs) and trigger an autoimmune response. While the MOG (35-55) peptide is known to activate both CD4+ and CD8+ T cells, the shorter MOG (40-54) fragment has been identified as a potent activator of CD8+ T cells through its presentation by the Major Histocompatibility Complex (MHC) class I molecule H-2Db in C57BL/6 mice.[1][2][3][4] The minimal core epitope for this interaction has been narrowed down to MOG (44-54); however, the inclusion of flanking residues in the MOG (40-54) peptide appears to enhance its encephalitogenic potential, possibly by also influencing CD4+ T cell responses.[1][5]

Part 2: The Two Faces of MOG-Specific CD8+ T Cells in Autoimmune Demyelination

The activation of MOG (40-54)-specific CD8+ T cells does not lead to a single, predictable outcome. Instead, these cells exhibit a remarkable plasticity, capable of both exacerbating and suppressing neuroinflammation. Understanding the factors that govern this functional dichotomy is paramount for the development of effective therapeutic strategies.

The Pro-inflammatory and Pathogenic Role

A substantial body of evidence supports a pathogenic role for MOG-specific CD8+ T cells in EAE. Upon activation, these cells can differentiate into cytotoxic T lymphocytes (CTLs) and pro-inflammatory effector cells, contributing to CNS damage through several mechanisms:

-

Direct Cytotoxicity: MOG (40-54)-activated CD8+ T cells can directly recognize and kill oligodendrocytes and neurons that express the MOG peptide on their surface in the context of MHC class I.[6] This cytotoxic activity is primarily mediated by the release of perforin and granzymes.

-

Pro-inflammatory Cytokine Production: These effector CD8+ T cells are potent producers of pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[7] These cytokines amplify the inflammatory cascade within the CNS, leading to increased recruitment of other immune cells and enhanced demyelination.

The encephalitogenic potential of MOG-specific CD8+ T cells has been demonstrated in adoptive transfer experiments, where the transfer of these cells into naïve mice can induce EAE.[6][8]

The Regulatory and Suppressive Function

Paradoxically, neuroantigen-specific CD8+ T cells, including those reactive to MOG, have also been shown to possess potent regulatory functions that can suppress EAE.[9][10] This suppressive activity is thought to be a crucial mechanism for maintaining self-tolerance and preventing excessive autoimmune pathology. The proposed mechanisms of suppression include:

-

Cytolysis of Autoreactive CD4+ T Cells: Regulatory CD8+ T cells can recognize and eliminate MOG-specific CD4+ T cells that are presenting MOG peptides on their surface, thereby dampening the primary drivers of the autoimmune response.[9][10]

-

Killing of Antigen-Presenting Cells: These regulatory CD8+ T cells can also target and kill APCs that are presenting the MOG peptide, thus limiting the initial activation of pathogenic T cells.[9][10]

-

Production of Immunosuppressive Cytokines: While less characterized for MOG-specific CD8+ T cells, regulatory T cells can produce immunosuppressive cytokines like IL-10.

The balance between the pathogenic and regulatory functions of MOG-specific CD8+ T cells is likely influenced by a variety of factors, including the inflammatory milieu, the avidity of the T cell receptor (TCR), and the presence of co-stimulatory or co-inhibitory signals.

Part 3: Methodologies for Interrogating the MOG (40-54)-CD8+ T Cell Axis

A thorough investigation of the role of MOG (40-54) in CD8+ T cell activation requires a combination of in vivo and in vitro experimental approaches. The following protocols provide a robust framework for such studies.

Protocol: Induction of EAE with MOG (40-54) Peptide

This protocol details the active induction of EAE in C57BL/6 mice using the MOG (40-54) peptide.

Principle: Immunization with a self-antigen in the presence of a potent adjuvant breaks self-tolerance and induces an autoimmune response targeting the CNS.

Materials:

-

MOG (40-54) peptide (synthesis purity >95%)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-buffered saline (PBS), sterile

-

C57BL/6 mice (female, 8-12 weeks old)

Procedure:

-

Peptide Emulsion Preparation:

-

Dissolve MOG (40-54) peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare an equal volume of CFA.

-

Emulsify the peptide solution and CFA in a 1:1 ratio by drawing the mixture up and down through a glass syringe with a Luer-lock tip until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

-

-

Immunization:

-

On day 0, immunize each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion (containing 100 µg of MOG peptide).

-

On day 0 and day 2, administer 200 ng of PTX intraperitoneally in 100 µL of sterile PBS.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Score the disease severity using a standardized scale (e.g., 0: no clinical signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).

-

Data Analysis:

-

Calculate the mean clinical score for each group over time.

-

Determine the day of onset, peak disease severity, and incidence of disease.

Protocol: In Vitro CD8+ T Cell Proliferation Assay

This assay measures the proliferative response of MOG-specific T cells to the MOG (40-54) peptide.

Principle: T cells from immunized mice will proliferate upon re-stimulation with their cognate antigen in vitro. Proliferation can be quantified by the incorporation of a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE) or by measuring DNA synthesis.

Materials:

-

Spleens and draining lymph nodes from MOG (40-54) immunized mice

-

MOG (40-54) peptide

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-CD3 and Anti-CD28 antibodies (as positive controls)

-

96-well round-bottom plates

Procedure:

-

Cell Preparation:

-

Harvest spleens and draining lymph nodes from immunized mice 10-14 days post-immunization.

-

Prepare single-cell suspensions.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

-

Cell Culture:

-

Plate the CFSE-labeled cells in a 96-well plate at a density of 2 x 105 cells/well.

-

Add MOG (40-54) peptide at various concentrations (e.g., 0, 1, 10, 50 µg/mL).

-

Include wells with anti-CD3/CD28 antibodies as a positive control and media alone as a negative control.

-

Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against CD8 and CD4.

-

Analyze the cells by flow cytometry, gating on the CD8+ T cell population.

-

Quantify proliferation by the dilution of the CFSE signal.

-

Data Analysis:

-

Calculate the percentage of proliferated CD8+ T cells (cells that have undergone one or more divisions) for each condition.

-

Plot the percentage of proliferation against the peptide concentration.

Protocol: Flow Cytometric Analysis of MOG (40-54)-Specific CD8+ T Cells using H-2Db Dimers

This protocol allows for the direct visualization and quantification of MOG (40-54)-specific CD8+ T cells.

Principle: Fluorescently labeled MHC class I dimers loaded with the MOG (40-54) peptide will specifically bind to CD8+ T cells expressing a TCR that recognizes this peptide-MHC complex.

Materials:

-

Single-cell suspension from spleen, lymph nodes, or CNS of MOG (40-54) immunized mice

-

PE-labeled H-2Db/MOG (40-54) dimer

-

PE-labeled H-2Db dimer with an irrelevant peptide (negative control)

-

Fluorescently labeled antibodies against CD8, CD44, and CD62L

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

-

Cell Staining:

-

Resuspend 1 x 106 cells in 50 µL of FACS buffer.

-

Add the PE-labeled H-2Db/MOG (40-54) dimer and incubate at room temperature for 30-60 minutes in the dark.

-

Wash the cells with FACS buffer.

-

Stain with antibodies against CD8, CD44, and CD62L for 30 minutes on ice.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the lymphocyte population, then on CD8+ T cells.

-

Identify the MOG (40-54)-specific CD8+ T cells as the population that is positive for both CD8 and the H-2Db/MOG (40-54) dimer.

-

Further characterize the phenotype of these cells using markers like CD44 and CD62L to distinguish between naive, effector, and memory populations.

-

Data Analysis:

-

Determine the frequency of MOG (40-54)-specific CD8+ T cells as a percentage of the total CD8+ T cell population.

Protocol: In Vitro Cytotoxicity Assay

This assay assesses the ability of MOG-specific CD8+ T cells to kill target cells presenting the MOG (40-54) peptide.

Principle: Effector CD8+ T cells will lyse target cells that they recognize. Target cell lysis can be measured by the release of a pre-loaded fluorescent dye or by flow cytometry-based methods.

Materials:

-

Effector cells: MOG (40-54)-specific CD8+ T cells (can be isolated from immunized mice and expanded in vitro).

-

Target cells: A cell line that expresses H-2Db (e.g., RMA-S or EL4 cells).

-

MOG (40-54) peptide.

-

A fluorescent dye for labeling target cells (e.g., Calcein-AM or CFSE).

-

Propidium Iodide (PI) or another viability dye.

Procedure:

-

Target Cell Preparation:

-

Label the target cells with a fluorescent dye (e.g., CFSE at a high concentration).

-

Pulse one aliquot of the labeled target cells with the MOG (40-54) peptide (e.g., 10 µg/mL) for 1-2 hours at 37°C.

-

Leave another aliquot of labeled target cells unpulsed as a control.

-

-

Co-culture:

-

Co-culture the effector CD8+ T cells with the peptide-pulsed or unpulsed target cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

-

Incubate for 4-6 hours at 37°C.

-

-

Flow Cytometry Analysis:

-

Add a viability dye like PI to the co-culture wells just before analysis.

-

Analyze the samples by flow cytometry.

-

Gate on the target cell population (CFSEhigh).

-

Determine the percentage of dead target cells (PI+) in both the peptide-pulsed and unpulsed conditions.

-

Data Analysis:

-

Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [ (% Dead Targets with Peptide - % Dead Targets without Peptide) / (100 - % Dead Targets without Peptide) ] * 100

Part 4: Data Presentation and Visualization

Table 1: EAE Incidence and Severity Induced by Different MOG Peptides in C57BL/6 Mice

| Peptide | Incidence of Paralysis | Day of Onset | Maximum Severity (Grade 1-5) | Reference |

| pMOG35–55 | 9/10 | 13–16 | 2–4 | [1] |

| pMOG40–54 | 8/10 | 14–16 | 2–4 | [1] |

| pMOG44–54 | 3/10 | 18–20 | 1–2 | [1] |

Diagrams

Caption: Signaling pathway of MOG(40-54)-mediated CD8+ T cell activation.

Caption: Experimental workflow for the induction of EAE using MOG(40-54) peptide.

Caption: The dichotomous pathogenic and regulatory roles of MOG-specific CD8+ T cells.

Part 5: Concluding Remarks and Future Perspectives

The MOG (40-54) peptide serves as a powerful tool for dissecting the multifaceted role of CD8+ T cells in the context of autoimmune demyelination. The evidence clearly indicates that these cells are not monolithic in their function but can act as both drivers and regulators of disease. This functional plasticity presents both a challenge and an opportunity for the development of novel therapeutics for Multiple Sclerosis.

Future research should focus on elucidating the molecular switches that determine the differentiation of MOG-specific CD8+ T cells into either pathogenic or regulatory lineages. A deeper understanding of the signals within the microenvironment of the CNS that influence the function of these cells will be critical. Furthermore, translating the findings from murine EAE models to human MS by identifying and characterizing the human equivalents of MOG-specific CD8+ T cells and their roles in disease progression remains a key objective. Ultimately, the ability to selectively inhibit the pathogenic functions of these cells while promoting their regulatory capacity holds immense promise for the future of MS therapy.

Part 6: References

-

Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis. PubMed.--INVALID-LINK--

-

Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis. PMC.--INVALID-LINK--

-

Role of CD8+ T cells in murine experimental allergic encephalomyelitis. PubMed.--INVALID-LINK--

-

Role of CD8+ T Cells in Murine Experimental Allergic Encephalomyelitis. Semantic Scholar.--INVALID-LINK--

-

Encephalitogenic activity of truncated myelin oligodendrocyte glycoprotein (MOG) peptides and their recognition by CD8+ MOG-specific T cells on oligomeric MHC class I molecules. Oxford Academic.--INVALID-LINK--

-

The role of CD8+ T cells and their local interaction with CD4+ T cells in myelin oligodendrocyte glycoprotein35-55-induced experimental autoimmune encephalomyelitis. PubMed.--INVALID-LINK--

-

Cross-recognition of a myelin peptide by CD8+ T cells... CORE.--INVALID-LINK--

-

CD8 T cell responses to myelin oligodendrocyte glycoprotein-derived peptides in humanized HLA-A*0201-transgenic mice. PubMed.--INVALID-LINK--

-

Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. PubMed Central.--INVALID-LINK--

-

MOG (40-54). GenScript.--INVALID-LINK--

-

CD8 T Cell Responses to Myelin Oligodendrocyte Glycoprotein-Derived Peptides in Humanized HLA-A*0201-Transgenic Mice. SciSpace.--INVALID-LINK--

-

Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE. PubMed Central.--INVALID-LINK--

-

Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency. BioKB.--INVALID-LINK--

-

Cross-Recognition of a Myelin Peptide by CD8+ T Cells in the CNS Is Not Sufficient to Promote Neuronal Damage. Journal of Neuroscience.--INVALID-LINK--

-

Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. Neurology Neuroimmunology & Neuroinflammation.--INVALID-LINK--

-

CD8+ T-Cells as Immune Regulators of Multiple Sclerosis. Frontiers.--INVALID-LINK--

-

Cross-Recognition of a Myelin Peptide by CD8 super(+) T Cells in... Semantic Scholar.--INVALID-LINK--

-

Recognition of a high affinity MHC class I-restricted epitope of myelin oligodendrocyte glycoprotein by CD8+ T cells derived from autoantigen-deficient mice. Frontiers.--INVALID-LINK--

-

Direct modulation of myelin-autoreactive CD4+ and CD8+ T cells in EAE. IJN.--INVALID-LINK--

-

Cross-recognition of the myelin peptide MOG 40 -54 by OT-1 T cells. A,... ResearchGate.--INVALID-LINK--

-

Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... ResearchGate.--INVALID-LINK--

-

Myelin Oligodendrocyte Glycoprotein (40-54), Rat, Mouse (MOG (40-54)). MedChemExpress.--INVALID-LINK--

-

Increased frequencies of MOG antigen-specific CD4 + and CD8 + T cells... ResearchGate.--INVALID-LINK--

-

This compound (MOG (40 ... MedChemExpress.--INVALID-LINK--

-

Direct modulation of myelin-autoreactive cD4+ and cD8+ T cells in eae mice by a tolerogenic. Semantic Scholar.--INVALID-LINK--

References

- 1. academic.oup.com [academic.oup.com]

- 2. genscript.com [genscript.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Recognition of a High Affinity MHC Class I-Restricted Epitope of Myelin Oligodendrocyte Glycoprotein by CD8+ T Cells Derived from Autoantigen-Deficient Mice [frontiersin.org]

- 6. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogenic MOG-reactive CD8+ T cells require MOG-reactive CD4+ T cells for sustained CNS inflammation during chronic EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Immune regulatory CNS-reactive CD8+T cells in experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Immune regulatory CNS-reactive CD8+ T cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of MOG (40-54)-Induced Autoimmune Demyelination

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in the study of central nervous system (CNS) demyelinating diseases, such as Multiple Sclerosis (MS) and MOG Antibody Disease (MOGAD). The experimental autoimmune encephalomyelitis (EAE) model, induced by specific MOG-derived peptides, is an indispensable tool for dissecting disease mechanisms and evaluating novel therapeutic strategies. This guide provides a detailed examination of the core mechanisms by which the MOG (40-54) peptide, a key immunodominant epitope, initiates and perpetuates autoimmune-mediated demyelination. We will explore the intricate interplay between the innate and adaptive immune systems, from peripheral T cell activation to the final effector phases within the CNS, offering field-proven insights and detailed experimental protocols for the robust application of this model in research and development.

Introduction: MOG as a Key Player in Neuroinflammation

MOG is a transmembrane protein uniquely expressed on the outermost surface of myelin sheaths and oligodendrocytes in the CNS.[1] While it constitutes a minor component of total myelin protein, its extracellular location makes it a prime target for autoimmune attacks.[2] In susceptible individuals, a breakdown in self-tolerance leads to the generation of MOG-specific T cells and autoantibodies, which are hallmarks of MOGAD.[1] The EAE model, particularly in the C57BL/6 mouse strain, utilizes MOG peptides to replicate key aspects of this pathology. The MOG (40-54) peptide has been identified as a potent encephalitogenic epitope, capable of activating both CD4+ and CD8+ T cells, making it a valuable tool for studying the cellular dynamics of neuroinflammation.[3][4]

Part 1: The Molecular and Cellular Basis of MOG (40-54) Pathogenicity

The induction of autoimmune demyelination by MOG (40-54) is a multi-step process that begins in the periphery and culminates in a destructive inflammatory cascade within the CNS.

The MOG (40-54) Epitope: A Dual Target for T Cells

The MOG (40-54) peptide is a fragment of the full-length MOG protein. Its significance lies in its ability to be recognized by different arms of the adaptive immune system. In the context of the C57BL/6 mouse model, the broader MOG (35-55) peptide is classically known to bind to the MHC class II molecule I-Aᵇ, leading to the activation of CD4+ helper T cells.[5] However, studies have shown that the truncated MOG (40-54) peptide contains a core epitope that can also be presented by the MHC class I molecule H-2Dᵇ, enabling the activation of cytotoxic CD8+ T cells.[3][6][7] This dual-recognition capacity underscores the complex T cell dynamics in this EAE model.

Initiation of the Autoimmune Cascade: Peripheral Sensitization

The journey to CNS pathology begins in the peripheral lymphoid organs, such as the draining lymph nodes, following immunization.

Causality of Experimental Design: The standard EAE induction protocol involves emulsifying the MOG peptide in Complete Freund's Adjuvant (CFA). CFA contains heat-killed Mycobacterium tuberculosis, which acts as a potent adjuvant.[8] Its components activate pattern recognition receptors (PRRs) on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This activation is crucial; it forces the APCs to upregulate co-stimulatory molecules (e.g., CD80, CD86) and secrete pro-inflammatory cytokines. Without this "danger signal" provided by the adjuvant, presentation of the MOG peptide alone might lead to T cell anergy or tolerance rather than pathogenic activation.

The key steps are:

-

Antigen Uptake and Processing: APCs at the injection site engulf the MOG peptide.

-

MHC Presentation: The peptide is processed and loaded onto MHC class II molecules for presentation to CD4+ T cells and MHC class I molecules for presentation to CD8+ T cells.[3][9]

-

T Cell Activation: Naive MOG-specific T cells in the lymph nodes recognize the peptide-MHC complex via their T cell receptors (TCRs). Full activation requires the co-stimulatory signal from molecules like CD28 on the T cell binding to CD80/CD86 on the APC.

-

Differentiation of Effector T Cells: In the resulting pro-inflammatory cytokine milieu (driven by the adjuvant), activated CD4+ T cells differentiate into pathogenic T helper subsets, primarily Th1 cells (producing IFN-γ) and Th17 cells (producing IL-17).[5][10] These cytokines are fundamental to the subsequent breach of the blood-brain barrier and recruitment of other immune cells.

Table 1: Key Immune Cells in MOG (40-54)-Induced EAE

| Cell Type | Primary Role in Pathogenesis | Key Molecules/Cytokines |

| CD4+ T Cells | Orchestrate the immune response; differentiate into Th1/Th17 cells; provide help to B cells.[1][4] | TCR, CD28, IFN-γ, IL-17, GM-CSF[11] |

| CD8+ T Cells | Potential for direct cytotoxicity against oligodendrocytes presenting MOG peptide on MHC-I.[3][12] | TCR, Perforin, Granzymes |

| B Cells | Act as highly efficient APCs; produce pathogenic anti-MOG antibodies.[13][14] | B Cell Receptor (BCR), MHC-II, IgG[1] |

| Macrophages/Microglia | Act as APCs in the periphery and CNS; mediate demyelination through phagocytosis and cytokine release.[1] | MHC-II, CD80/86, TNF-α, IL-1β |

| Dendritic Cells | The most potent APCs for initiating the primary T cell response in lymphoid organs.[10] | MHC-II, CCR7, IL-12, IL-23 |

The Effector Phase: CNS Invasion and Demyelination

Once activated and expanded, the pathogenic T cells leave the lymphoid organs, enter circulation, and migrate to the CNS.

Breaching the Blood-Brain Barrier (BBB): The pro-inflammatory cytokines produced by Th1 and Th17 cells, particularly TNF-α and IL-17, increase the permeability of the BBB. The T cells express adhesion molecules that allow them to bind to the vascular endothelium and cross into the CNS parenchyma.

Reactivation and the Inflammatory Cascade: Within the CNS, the autoimmune attack is amplified:

-

Local Reactivation: Resident APCs, such as microglia and perivascular macrophages, present endogenously processed MOG antigen, reactivating the infiltrating T cells.[13]

-

B Cell Contribution: MOG-specific B cells can also enter the CNS, where they can act as local APCs to sustain T cell activation and differentiate into plasma cells, secreting high-affinity anti-MOG antibodies directly into the CNS.[1][10]

-

Epitope Spreading: The initial damage to myelin can release other myelin proteins (e.g., MBP, PLP), which can then be presented to and activate other autoreactive T cells, broadening and perpetuating the autoimmune attack.

The final destruction of the myelin sheath is mediated by several effector mechanisms, as depicted in the diagram below.

References

- 1. Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MOG 40-54 | 1 mg | EP09868_1 [peptides.de]

- 3. academic.oup.com [academic.oup.com]

- 4. Myelin oligodendrocyte glycoprotein peptide-induced experimental allergic encephalomyelitis and T cell responses are unaffected by immunoproteasome deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neurology.org [neurology.org]

- 10. B cell activation influences T cell polarization and outcome of anti-CD20 B cell depletion in CNS autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. jneurosci.org [jneurosci.org]

- 13. neurology.org [neurology.org]

- 14. Pathogenic and regulatory roles for B cells in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Immunogenic Landscape of Myelin Oligodendrocyte Glycoprotein: A Technical Guide to its Dominant Epitopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin Oligodendrocyte Glycoprotein (MOG) has emerged as a critical autoantigen in central nervous system (CNS) demyelinating diseases, most notably in Multiple Sclerosis (MS) and the more recently defined MOG Antibody Disease (MOGAD).[1][2][3] Its unique presentation on the outermost lamellae of the myelin sheath makes it a prime target for the immune system.[4] Understanding the specific regions of MOG, or epitopes, that trigger an autoimmune response is paramount for the development of targeted diagnostics and therapeutics. This guide provides an in-depth exploration of the immunodominant T cell and B cell epitopes of MOG, the methodologies to identify and characterize them, and their implications in disease pathogenesis and drug development.

The Molecular Architecture and Function of MOG: A Prelude to its Immunogenicity

MOG is a type I transmembrane glycoprotein and a member of the immunoglobulin (Ig) superfamily, exclusively expressed in the CNS on oligodendrocytes and the outermost surface of myelin sheaths.[5][6] While its precise function is still under investigation, it is believed to play a role as a cellular adhesion molecule, in the regulation of oligodendrocyte microtubule stability, and as a mediator of interactions between myelin and the immune system, particularly the complement cascade.[7][8]

The MOG protein consists of an extracellular N-terminal Ig-like domain, a transmembrane domain, and a cytoplasmic tail.[5] This structural arrangement, particularly the exposed extracellular domain, is a key determinant of its accessibility to immune surveillance and its subsequent role as an autoantigen.[4][6]

The Dichotomy of Immune Recognition: T Cell vs. B Cell Epitopes

The autoimmune response to MOG is a complex interplay between the cellular and humoral arms of the immune system, with distinct epitopes driving T cell and B cell activation.

T Cell Immunodominant Epitopes: The Initiators of Inflammation

T cell recognition of linear peptide fragments of MOG presented by antigen-presenting cells (APCs) is a critical initiating event in the inflammatory cascade. For decades, research has been heavily focused on the extracellular domain of MOG.

-

MOG 35-55: The Archetypal Encephalitogenic Peptide: The peptide spanning amino acids 35-55 (MEVGWYRSPFSRVVHLYRNGK) is the most extensively studied immunodominant T cell epitope of MOG.[9][10] Immunization of C57BL/6 mice with MOG 35-55 is a cornerstone for inducing Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for MS.[10][11][12] This peptide elicits a potent pro-inflammatory response, characterized by the activation of Th1 and Th17 cells.[13][14]

-

Beyond the Extracellular Domain: Novel T Cell Epitopes: More recent investigations have revealed that the immunodominant landscape of MOG extends beyond its extracellular domain. Studies examining the entire 218 amino acid sequence of MOG have identified encephalitogenic T cell epitopes within the transmembrane and cytoplasmic regions.[13][15][16][17] Key novel epitopes include:

-

p119-132: Found within the transmembrane domain, this peptide has been shown to be as potent as MOG 35-55 in inducing EAE in C57BL/6 mice and is recognized by a high frequency of MOG-reactive T cells.[13][14][15][16]

-

p181-195 and p186-200: Located in the cytoplasmic domain, these epitopes also stimulate T cell responses, although their encephalitogenicity can vary.[15][16]

-

The discovery of these additional epitopes underscores the complexity of the T cell response to MOG and suggests that a broader range of epitopes should be considered in the context of disease pathogenesis and therapeutic design.

B Cell Immunodominant Epitopes: The Architects of Demyelination

In contrast to T cells that recognize linear peptides, pathogenic B cells and their secreted antibodies often target conformational epitopes on the native MOG protein.[4][18][19] This distinction is crucial, as antibodies recognizing linear epitopes are generally not pathogenic.[4]

-

Conformational Integrity is Key: The pathogenic potential of anti-MOG antibodies is critically dependent on their ability to bind to the properly folded MOG protein as it is expressed on the surface of oligodendrocytes.[20][21] This has significant implications for the design of diagnostic assays, with cell-based assays using live cells expressing full-length MOG now considered the gold standard for detecting clinically relevant MOG antibodies.[22]

-

Key Residues and Immunodominant Regions: Studies have identified specific residues and regions within the extracellular domain of MOG that are critical for the binding of pathogenic antibodies.

-

Proline 42 (P42): This residue has been identified as a critical component of an immunodominant epitope for MOG antibodies in a significant proportion of MOGAD patients.[23][24]

-

Histidine 103/Serine 104 (H103/S104): This region also constitutes a key epitope for MOG-IgG.[23] The recognition of epitopes other than P42 has been associated with a relapsing disease course in MOGAD.[23]

-

The following table summarizes the key immunodominant epitopes of MOG:

| Epitope Type | Epitope | Location | Key Features | Associated Disease Model/Condition |

| T Cell | MOG 35-55 | Extracellular Domain | Potent inducer of EAE; activates Th1 and Th17 cells.[9][10][13] | EAE, MS |

| T Cell | MOG 119-132 | Transmembrane Domain | As encephalitogenic as MOG 35-55; immunodominant.[13][14][15][16] | EAE |

| T Cell | MOG 181-195 | Cytoplasmic Domain | Stimulates T cell responses.[15][16] | EAE |

| B Cell | Conformational | Extracellular Domain | Requires native protein folding for recognition; pathogenic.[4][18][19] | MOGAD |

| B Cell | Proline 42 (P42) | Extracellular Domain | Immunodominant epitope for MOG-IgG.[23][24] | MOGAD |

| B Cell | H103/S104 | Extracellular Domain | Key epitope for MOG-IgG.[23] | MOGAD |

Methodologies for Epitope Identification and Characterization

The identification and characterization of MOG epitopes are crucial for both basic research and clinical applications. A variety of in vitro, in silico, and in vivo techniques are employed.

T Cell Epitope Mapping

A systematic approach is required to pinpoint the precise amino acid sequences that stimulate T cell responses.

Step-by-Step Protocol for T Cell Epitope Mapping using Overlapping Peptides:

-

Peptide Synthesis: Synthesize a library of overlapping peptides (e.g., 15-mers overlapping by 10 amino acids) spanning the entire MOG protein sequence.

-

Antigen-Presenting Cell (APC) Preparation: Isolate APCs, such as splenocytes or dendritic cells, from the animal model of interest (e.g., C57BL/6 mice).

-

T Cell Proliferation Assay:

-

Co-culture the APCs with T cells isolated from MOG-immunized animals.

-

Add individual overlapping peptides to the co-culture.

-

Measure T cell proliferation using methods such as [³H]-thymidine incorporation or CFSE dilution assays.

-

-

Cytokine Profiling (ELISpot/Intracellular Cytokine Staining):

-

Following stimulation with the peptide library, quantify the production of key cytokines like IFN-γ, IL-17, and IL-10 using ELISpot assays or intracellular cytokine staining followed by flow cytometry. This helps to determine the functional phenotype of the responding T cells.[17]

-

-

In Vivo Validation (EAE Induction):

Caption: Workflow for T Cell Epitope Mapping.

B Cell Epitope Mapping

The focus for B cell epitopes is on identifying regions on the native MOG protein that are recognized by pathogenic antibodies.

Step-by-Step Protocol for Conformational B Cell Epitope Mapping:

-

Recombinant MOG Expression: Express and purify the extracellular domain of MOG in a mammalian expression system to ensure proper folding and post-translational modifications.

-

Site-Directed Mutagenesis: Generate a panel of MOG variants with single or multiple amino acid substitutions in putative surface-exposed loops.

-

Cell-Based Binding Assay:

-

Transfect a suitable cell line (e.g., HEK293 cells) with the wild-type and mutated MOG constructs.

-

Incubate the transfected cells with patient sera or purified monoclonal anti-MOG antibodies.

-

Detect antibody binding using a fluorescently labeled secondary antibody and quantify using flow cytometry.[24]

-

-

ELISA with Denatured vs. Native MOG:

-

Coat ELISA plates with either native, folded MOG or denatured MOG (e.g., using urea and DTT).

-

Compare the binding of patient antibodies to both forms of the antigen. A significant reduction in binding to the denatured form indicates recognition of a conformational epitope.[4]

-

Caption: Workflow for B Cell Epitope Mapping.

The Interplay of T and B Cells in MOG-Driven Autoimmunity

MOG-specific T and B cells engage in a pathogenic feedback loop that perpetuates the autoimmune response. MOG-specific B cells can act as potent APCs, processing and presenting MOG peptides to cognate T cells, leading to their activation and differentiation into pro-inflammatory effector cells.[25][26][27] In turn, activated T cells provide help to B cells, promoting their differentiation into antibody-secreting plasma cells.[26] This reciprocal activation is a critical driver of disease severity.

Caption: T and B Cell Cooperation in MOG Autoimmunity.

Therapeutic Implications and Future Directions

A detailed understanding of MOG's immunodominant epitopes opens up several avenues for therapeutic intervention:

-

Antigen-Specific Tolerization: The development of therapies that induce tolerance to specific MOG epitopes is a promising strategy. This could involve the administration of altered peptide ligands or the use of nanocarriers to deliver MOG peptides to tolerogenic APCs.[11][28]

-

Targeting Pathogenic B Cells: Identifying the specific B cell clones that produce pathogenic anti-MOG antibodies could lead to more targeted B cell depletion therapies, potentially with fewer side effects than broad-spectrum anti-CD20 treatments.

-

Inhibiting Antibody-Mediated Pathology: Designing small molecules or antibodies that block the binding of pathogenic MOG antibodies to their epitopes could prevent demyelination.

-

Biomarker Development: The epitope specificity of anti-MOG antibodies may have prognostic value, for instance, in predicting a relapsing disease course.[23]

Future research should focus on further delineating the full spectrum of T and B cell epitopes in human MOGAD patients, understanding the structural basis of antibody pathogenicity, and translating this knowledge into novel, highly specific therapies that can halt the autoimmune assault on the CNS while preserving protective immunity.

References

- Mayer, M. C., et al. (2013). The evolving story of myelin oligodendrocyte glycoprotein (MOG) and its role in CNS demyelination. Journal of Neuroimmunology, 261(1-2), 1-8.

- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- Menge, T., et al. (2007). Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis.

- Krishnamoorthy, G., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- von Büdingen, H. C., et al. (2001). Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid-phase ELISA. Journal of Neuroimmunology, 121(1-2), 89-98.

- Johns, T. G., & Bernard, C. C. (1999). The structure and function of myelin oligodendrocyte glycoprotein. Journal of Neurochemistry, 72(1), 1-9.

- Shetty, A., et al. (2013). T Cell Epitope 119-132, but Not 35-55, Is the Immunodominant Encephalitogenic Determinant of the CNS Autoantigen, Myelin Oligodendrocyte Glycoprotein (P05.118). Neurology, 80(7 Supplement), P05.118.

- Johns, T. G., & Bernard, C. C. (1999). The structure and function of myelin oligodendrocyte glycoprotein. Journal of Neurochemistry, 72(1), 1-9.

- Menge, T., et al. (2007). Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis. eScholarship, University of California.

- von Büdingen, H. C., et al. (2001). Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid‐phase ELISA. Semantic Scholar.

- Reindl, M., & Waters, P. (2019). Myelin oligodendrocyte glycoprotein: deciphering a target in inflammatory demyelinating diseases. Frontiers in Immunology, 10, 202.

- Tea, F., et al. (2021). The MOG antibody non-P42 epitope is predictive of a relapsing course in MOG antibody-associated disease.

- Wikipedia contributors. (2023, December 14). Myelin oligodendrocyte glycoprotein. In Wikipedia, The Free Encyclopedia.

- Shetty, A., et al. (2014). Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE.

- National MS Society. (n.d.). MOGAD Disorder and Multiple Sclerosis.

- Menge, T., et al. (2011). Conformational Epitopes of Myelin Oligodendrocyte Glycoprotein Are Targets of Potentially Pathogenic Antibody Responses in Multiple Sclerosis.

- Peschl, P., et al. (2017).

- peptides&elephants. (n.d.). MOG 35–55 Peptide – Key Epitope in MS Research.

- Stanifer, M. L., et al. (2024). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)38–49 during Full-length MOG Protein-Induced Demyelinating Disease. ImmunoHorizons, 8(9), 729-739.

- GenoStaff. (n.d.). Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction.

- Probert, L., et al. (2020). Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions. Frontiers in Immunology, 11, 578500.

- Breithaupt, C., et al. (2003). The crystal structure of myelin oligodendrocyte glycoprotein, a key autoantigen in multiple sclerosis. Proceedings of the National Academy of Sciences, 100(16), 9446-9451.

- Straub, T., et al. (2013). Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide. PLOS ONE, 8(11), e78631.

- Androutsou, M. E., et al. (2022). Myelin Oligodendrocyte Glycoprotein (MOG)35–55 Mannan Conjugate Induces Human T-Cell Tolerance and Can Be Used as a Personalized Therapy for Multiple Sclerosis. Cells, 11(15), 2389.

- Cleveland Clinic. (n.d.). Myelin Oligodendrocyte Antibody Disease Fact Sheet.

- Stanifer, M. L., et al. (2024). B Cells Influence Encephalitogenic T Cell Frequency to Myelin Oligodendrocyte Glycoprotein (MOG)

- Lyons, J. A., et al. (2002). Novel pathogenic epitopes of myelin oligodendrocyte glycoprotein induce experimental autoimmune encephalomyelitis in C57BL/6 mice. European Journal of Immunology, 32(7), 1913-1922.

- Zamvil, S. S., & Slavin, A. J. (2024). MOG CNS Autoimmunity and MOGAD.

- Kaushik, S., et al. (2021).

- Deniz, G., et al. (2023). Pathophysiology of myelin oligodendrocyte glycoprotein antibody disease. Frontiers in Immunology, 14, 1178553.

- Multiple Sclerosis News Today. (2022, November 18).

- Kinzel, S., et al. (2019). MOG-reactive B cells exacerbate the severity of CD4+ T cell-driven CNS autoimmunity.

- Pacini, G., et al. (2016). Epitope mapping of anti-myelin oligodendrocyte glycoprotein (MOG) antibodies in a mouse model of multiple sclerosis: microwave-assisted synthesis of the peptide antigens and ELISA screening. Journal of Peptide Science, 22(1), 52-58.

- Pfaller, C. K., et al. (2021). Targeted Expression of Myelin Autoantigen in the Periphery Induces Antigen-Specific T and B Cell Tolerance and Ameliorates Autoimmune Disease. Frontiers in Immunology, 12, 678852.

- 't Hart, B. A., et al. (2005). T and B cell epitopes plotted on the 3-D structure of MOG monomer.

- Krishnamoorthy, G., et al. (2009). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice.

- Peschl, P., et al. (2019). Identification of circulating MOG-specific B cells in patients with MOG antibodies.

- Krishnamoorthy, G., et al. (2009). Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice.

- University of Basel. (2022, December 18). Researchers decipher anti-MOG antibody construction, paving way for therapies. Medical Xpress.

- Pacini, G., et al. (2016). Epitope mapping of anti‐myelin oligodendrocyte glycoprotein (MOG) antibodies in a mouse model of multiple sclerosis: microwave‐assisted synthesis of the peptide antigens and ELISA screening. Semantic Scholar.

- Kim, S. M., et al. (2023). Clinical characteristics of myelin oligodendrocyte glycoprotein antibody-associated disease according to their epitopes.

Sources

- 1. nationalmssociety.org [nationalmssociety.org]

- 2. neurology.org [neurology.org]

- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 4. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Myelin Oligodendrocyte Glycoprotein: Deciphering a Target in Inflammatory Demyelinating Diseases [frontiersin.org]

- 6. Myelin oligodendrocyte glycoprotein - Wikipedia [en.wikipedia.org]

- 7. The structure and function of myelin oligodendrocyte glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structure & Function Of Myelin Oligodendrocyte GlycoProtein [thjuland.tripod.com]

- 9. MOG 35–55 Peptide – Key Epitope in MS Research | p&e [peptides.de]

- 10. Mouse MOG (35-55) peptide - CAS 163913-87-9 - EAE induction [sb-peptide.com]

- 11. Frontiers | Mannan-MOG35-55 Reverses Experimental Autoimmune Encephalomyelitis, Inducing a Peripheral Type 2 Myeloid Response, Reducing CNS Inflammation, and Preserving Axons in Spinal Cord Lesions [frontiersin.org]

- 12. Oral Tolerance Induction in Experimental Autoimmune Encephalomyelitis with Candida utilis Expressing the Immunogenic MOG35-55 Peptide | PLOS One [journals.plos.org]

- 13. neurology.org [neurology.org]

- 14. neurology.org [neurology.org]

- 15. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE. [sonar.ch]

- 16. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Immunodominant T-cell epitopes of MOG reside in its transmembrane and cytoplasmic domains in EAE - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis [escholarship.org]

- 19. Conformational epitopes of myelin oligodendrocyte glycoprotein are targets of potentially pathogenic antibody responses in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid-phase ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Relevant antibody subsets against MOG recognize conformational epitopes exclusively exposed in solid‐phase ELISA | Semantic Scholar [semanticscholar.org]

- 22. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 23. jnnp.bmj.com [jnnp.bmj.com]

- 24. Clinical characteristics of myelin oligodendrocyte glycoprotein antibody-associated disease according to their epitopes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Myelin oligodendrocyte glycoprotein–specific T and B cells cooperate to induce a Devic-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 27. content-assets.jci.org [content-assets.jci.org]

- 28. mdpi.com [mdpi.com]

A Technical Guide to T-Cell Receptor Recognition of the MOG (40-54) Peptide

Audience: Researchers, scientists, and drug development professionals in immunology, neuroimmunology, and therapeutic development.

Abstract: The interaction between T-cell receptors (TCRs) and the Myelin Oligodendrocyte Glycoprotein (MOG) (40-54) peptide presented by Major Histocompatibility Complex (MHC) molecules is a cornerstone of research into autoimmune demyelinating diseases, particularly multiple sclerosis (MS). This guide provides an in-depth examination of the molecular underpinnings of this recognition event, outlines field-proven experimental methodologies to characterize it, and discusses its implications for therapeutic innovation. We synthesize structural biology, biophysical kinetics, and cellular immunology to offer a comprehensive resource for professionals seeking to investigate and modulate this critical autoimmune pathway.

Introduction: The MOG (40-54) Epitope in Neuroinflammation

Myelin Oligodendrocyte Glycoprotein (MOG) is a critical autoantigen in the study of central nervous system (CNS) autoimmunity.[1][2] Expressed on the outermost surface of the myelin sheath, MOG is a primary target for the immune system in experimental autoimmune encephalomyelitis (EAE), the principal animal model for MS.[3] While the longer MOG (35-55) peptide is widely used to induce EAE in C57BL/6 mice, the truncated MOG (40-54) peptide has emerged as a key epitope for understanding the activation of specific pathogenic T-cell populations.[4][5][6]

A unique and compelling feature of the MOG (40-54) peptide is its ability to elicit responses from both CD4+ and CD8+ T-cells.[7][8] This dual recognition implicates a broader range of T-cell effector mechanisms in disease pathogenesis than epitopes restricted to a single T-cell lineage. Understanding the precise nature of TCR engagement with MOG (40-54) is therefore paramount for dissecting disease mechanisms and designing targeted immunotherapies.

Table 1: Properties of the MOG (40-54) Peptide

| Property | Description | Reference |

| Sequence | YRSPFSRVVHLYRNG | [9] |

| Parent Protein | Myelin Oligodendrocyte Glycoprotein (MOG) | [2] |

| MHC Class I Restriction | H-2Db (in C57BL/6 mice) | [5] |

| MHC Class II Restriction | I-Ab (in C57BL/6 mice) | [7] |

| Pathological Relevance | Induction of Experimental Autoimmune Encephalomyelitis (EAE) | [5] |

The Structural Basis of Recognition: The Trimolecular Complex

T-cell activation is initiated by the formation of a trimolecular complex comprising the TCR, the antigenic peptide, and the MHC molecule. The structural arrangement of this complex dictates the specificity and affinity of the interaction, which in turn governs the downstream signaling cascade.

The TCR's complementarity-determining regions (CDRs) are responsible for contacting the peptide-MHC (pMHC) surface. Typically, the CDR1 and CDR2 loops primarily engage the alpha-helices of the MHC molecule, while the hypervariable CDR3 loops make critical contacts with the peptide nestled in the MHC groove.[10] This canonical docking geometry ensures that the TCR simultaneously recognizes both the self-MHC molecule and the foreign or autoantigenic peptide it displays.

For MOG (40-54), studies have identified key residues within the peptide that are critical for either MHC binding or TCR contact. For instance, within a similar MOG (38-51) peptide, residue Y40 was found to be a dominant MHC-binding residue for I-Ab, likely anchoring the peptide into the P1 pocket of the MHC binding groove.[11] In contrast, residues R41, F44, and R46 were identified as major TCR contact points, as their substitution abrogated T-cell responses without affecting MHC binding.[11] This delineation of roles is fundamental to designing altered peptide ligands for therapeutic purposes.

Caption: The trimolecular complex of TCR, MOG peptide, and MHC class II.

Biophysical Characterization: Quantifying Binding Kinetics with Surface Plasmon Resonance (SPR)

While structural data provides a static snapshot, Surface Plasmon Resonance (SPR) offers a real-time, label-free method to quantify the binding kinetics and affinity of the TCR-pMHC interaction.[12] This technique is considered the gold standard for measuring molecular binding events and is indispensable for ranking TCR candidates or evaluating the impact of mutations.[13]

The core principle involves immobilizing one molecule (the ligand, typically the pMHC complex) onto a gold-plated sensor chip and flowing the other molecule (the analyte, typically the soluble TCR) across the surface.[12][14] Binding events alter the refractive index at the chip's surface, which is detected as a change in resonance units (RU). By monitoring the association and dissociation phases, one can calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

Experimental Protocol: SPR Analysis of TCR-MOG(40-54)/H-2Db Interaction

This protocol outlines a standard workflow for analyzing the binding of a soluble TCR to an immobilized MOG(40-54)/H-2Db complex.

1. System Preparation:

- Instrument: Biacore T200, Carterra LSA, or similar SPR instrument.

- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20), filtered and degassed.

- Temperature: Set to 25°C or 37°C to mimic physiological conditions.

2. Ligand Immobilization (pMHC):

- Sensor Chip: CM5 series chip (carboxymethylated dextran surface).

- Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups.

- Immobilization: Inject the biotinylated MOG(40-54)/H-2Db complex (typically at 10-20 µg/mL in 10 mM Sodium Acetate, pH 5.0) over a streptavidin-coupled surface until the desired immobilization level (e.g., 500-1000 RU) is reached. Causality: A moderate density prevents mass transport limitations and steric hindrance, ensuring a 1:1 binding model is appropriate.

- Blocking: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.

3. Kinetic Analysis (TCR):

- Analyte Preparation: Prepare a dilution series of the purified, soluble TCR in running buffer. A typical range is 0.1 µM to 100 µM, spanning at least 10-fold below and 10-fold above the expected Kₗ.[12] Include a zero-concentration sample (buffer alone) for double referencing.

- Binding Cycle (Multi-cycle kinetics):

- Injection (Association): Inject a single TCR concentration over the ligand and reference flow cells for 180-300 seconds.

- Dissociation: Flow running buffer over the chip for 600-1200 seconds to monitor the dissociation of the complex.

- Regeneration: Inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to strip bound analyte without denaturing the ligand. Self-Validation: Test multiple regeneration conditions to find one that provides complete removal of the analyte while maintaining ligand binding capacity over many cycles.

- Data Analysis:

- Subtract the reference flow cell signal and the zero-concentration buffer injection signal from the active flow cell data.

- Globally fit the processed sensorgrams from the entire concentration series to a 1:1 Langmuir binding model using the instrument's evaluation software. This yields the kinetic parameters kₐ, kₔ, and Kₗ.

A [label="1. Activate Sensor Chip\n(EDC/NHS)"];

B [label="2. Immobilize pMHC Ligand\n(e.g., MOG/H-2Db)"];

C [label="3. Block Surface\n(Ethanolamine)"];

D [label="4. Inject TCR Analyte\n(Association Phase)"];

E [label="5. Flow Buffer\n(Dissociation Phase)"];

F [label="6. Regenerate Surface\n(e.g., Glycine-HCl)"];

G [label="7. Analyze Data\n(Fit curves for ka, kd, KD)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F;

F -> D [label="Next Concentration"];

E -> G;

}

Caption: The experimental workflow for Surface Plasmon Resonance (SPR).

Functional Validation: Probing T-Cell Responses

While SPR quantifies binding affinity, functional assays are required to confirm that this binding translates into a productive cellular response. Key assays include proliferation, cytokine production, and cytotoxicity measurements.

Protocol: T-Cell Proliferation by CFSE Dye Dilution

This assay measures the number of cell divisions a T-cell undergoes upon antigen recognition. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is halved with each cell division, allowing for quantitative analysis by flow cytometry.[15][16]

1. T-Cell Isolation and Labeling:

- Isolate splenocytes or lymph node cells from a MOG-immunized mouse or a TCR-transgenic mouse (e.g., OT-1, which can cross-recognize MOG 40-54).[16]

- Enrich for T-cells using a nylon wool column or magnetic bead-based negative selection kit.

- Resuspend cells at 10-20 x 10⁶ cells/mL in serum-free PBS. Add CFSE to a final concentration of 1-5 µM.

- Incubate for 10 minutes at 37°C, protected from light.

- Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS).

- Wash cells twice with complete RPMI to remove excess dye.

2. Co-culture and Stimulation:

- Plate CFSE-labeled T-cells (2 x 10⁵ cells/well) in a 96-well round-bottom plate.

- Add antigen-presenting cells (APCs), such as irradiated, T-cell-depleted splenocytes (5 x 10⁵ cells/well).

- Add the MOG (40-54) peptide at various concentrations (e.g., 0.1, 1, 10, 50 µg/mL).

- Controls (Self-Validating System):

- Negative Control: T-cells + APCs (no peptide).

- Positive Control: T-cells + APCs + anti-CD3/CD28 antibodies or a mitogen like Concanavalin A.

- Antigen Specificity Control: T-cells + APCs + an irrelevant peptide (e.g., OVA peptide).[16]

- Incubate for 72-96 hours at 37°C, 5% CO₂.

3. Flow Cytometry Analysis:

- Harvest cells and stain with fluorescently-conjugated antibodies against T-cell markers (e.g., anti-CD4-APC, anti-CD8-PerCP).

- Acquire data on a flow cytometer, gating on the live CD4+ or CD8+ T-cell population.

- Analyze the CFSE fluorescence histogram. The undivided parent population will be a single bright peak. Each subsequent peak of halved fluorescence intensity represents a successive generation of divided cells.

A[label="1. Isolate T-Cells"];

B[label="2. Label with CFSE Dye"];

C [label="3. Co-culture:\nT-Cells + APCs + MOG(40-54) Peptide"];

D [label="4. Incubate (72-96h)"];

E [label="5. Stain for Surface Markers\n(e.g., CD4, CD8)"];

F [label="6. Analyze by Flow Cytometry"];

G [label="7. Quantify Proliferation\n(CFSE Dilution Peaks)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G;

}

Caption: The workflow for the CFSE T-cell proliferation assay.

Therapeutic Implications and Future Directions

A deep understanding of the TCR-MOG(40-54) interaction is fueling the development of next-generation, antigen-specific immunotherapies for autoimmune diseases.

-